molecular formula C16H10F4N4O2 B13369079 1-[4-(difluoromethoxy)phenyl]-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide

1-[4-(difluoromethoxy)phenyl]-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13369079
M. Wt: 366.27 g/mol
InChI Key: HAJNZCQNBDJQQY-UHFFFAOYSA-N
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Description

1-[4-(difluoromethoxy)phenyl]-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carboxylic acid derivatives under controlled conditions.

    Introduction of the difluoromethoxy group: This step may involve the use of difluoromethylating agents in the presence of suitable catalysts.

    Coupling reactions: The final step involves coupling the triazole ring with the difluorophenyl groups using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-[4-(difluoromethoxy)phenyl]-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(difluoromethoxy)phenyl]-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are often elucidated through detailed biochemical and molecular studies.

Comparison with Similar Compounds

1-[4-(difluoromethoxy)phenyl]-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

    1-[4-(methoxy)phenyl]-N-(2,5-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide: This compound has a methoxy group instead of a difluoromethoxy group, which may affect its chemical reactivity and biological activity.

    1-[4-(difluoromethoxy)phenyl]-N-(2,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide: This compound has a different substitution pattern on the phenyl ring, which may influence its properties.

    1-[4-(difluoromethoxy)phenyl]-N-(2,5-dichlorophenyl)-1H-1,2,4-triazole-3-carboxamide: This compound has chlorine atoms instead of fluorine atoms, which can alter its chemical and biological characteristics.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethoxy group, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C16H10F4N4O2

Molecular Weight

366.27 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-(2,5-difluorophenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C16H10F4N4O2/c17-9-1-6-12(18)13(7-9)22-15(25)14-21-8-24(23-14)10-2-4-11(5-3-10)26-16(19)20/h1-8,16H,(H,22,25)

InChI Key

HAJNZCQNBDJQQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NC(=N2)C(=O)NC3=C(C=CC(=C3)F)F)OC(F)F

Origin of Product

United States

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